(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR :
- The benzylidene proton (H-2') appears as a singlet at δ 7.85–7.90 ppm, deshielded by conjugation with the ketone and bromophenyl groups .
- Aromatic protons from the 3-bromophenyl group resonate as a doublet (δ 7.45–7.50 ppm, J = 8.2 Hz) and a doublet of doublets (δ 7.60–7.65 ppm, J = 8.2, 2.1 Hz), consistent with meta-substitution .
- The hydroxyl proton (6-OH) is observed as a broad singlet at δ 9.80–10.20 ppm, exchange-broadened due to hydrogen bonding .
- The dipropylamino methyl group (–CH$$2$$–N(CH$$2$$CH$$2$$CH$$3$$)$$2$$) exhibits signals at δ 2.35–2.50 ppm (m, 2H, –CH$$2$$–N) and δ 1.35–1.50 ppm (m, 12H, –CH$$2$$CH$$2$$CH$$_3$$) .
$$^{13}$$C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- The molecular ion peak [M]$$^+$$ is observed at m/z 487 (calculated for C$${24}$$H$${25}$$BrN$$2$$O$$3$$), with isotopic peaks at m/z 489 (≈97% relative intensity) due to bromine’s natural abundance .
- Fragmentation patterns include loss of the dipropylamino methyl group (–C$$4$$H$${10}$$N, m/z 402) and cleavage of the benzylidene moiety (–C$$7$$H$$4$$BrO, m/z 215) .
X-ray Crystallographic Analysis and Solid-State Properties
While X-ray data for this specific compound are unavailable, insights can be drawn from related structures:
- The benzofuranone core is expected to adopt a nearly planar conformation, with a dihedral angle of <5° between the benzene and furan rings, as seen in (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one .
- The Z configuration of the benzylidene group is stabilized by π-π stacking between the bromophenyl ring and the benzofuran system, a feature observed in (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one .
- Hydrogen bonding between the 6-hydroxyl group and the ketone oxygen likely forms a six-membered intramolecular ring, contributing to crystalline stability .
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5° |
| Density | 1.45 g/cm$$^3$$ |
Thermogravimetric analysis (TGA) of analogous iodinated benzofurans suggests a decomposition temperature >250°C, indicating moderate thermal stability.
Properties
Molecular Formula |
C22H24BrNO3 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24BrNO3/c1-3-10-24(11-4-2)14-18-19(25)9-8-17-21(26)20(27-22(17)18)13-15-6-5-7-16(23)12-15/h5-9,12-13,25H,3-4,10-11,14H2,1-2H3/b20-13- |
InChI Key |
FGHKMABUYXVRHB-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via Diels-Alder reactions or cyclization of substituted phenols . A regioselective approach reported by Zhang and Beaudry (2021) utilizes 3-hydroxy-2-pyrones and nitroalkenes under Lewis acid catalysis (AlCl₃) to form benzofuranones . For example, heating 3-hydroxy-2-pyrone with methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) at 120°C for 16 hours yields benzofuran-2(3H)-one (24) with 58% yield . This method ensures complete regiocontrol, critical for subsequent functionalization.
Key Reaction Parameters for Benzofuranone Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | AlCl₃ (10 mol %) | |
| Solvent | 1,2-Dichlorobenzene | |
| Temperature | 120°C | |
| Reaction Time | 16 hours | |
| Yield | 45–69% |
| Parameter | Condition | Source |
|---|---|---|
| Base | Piperidine | |
| Solvent | Ethanol | |
| Temperature | 80°C | |
| Reaction Time | 4 hours | |
| Yield | 65–72% |
Functionalization at Position 7: Dipropylaminomethyl Installation
The 7-[(dipropylamino)methyl] substituent is introduced via Mannich reaction or alkylation . A CAS entry (929456-87-1) outlines the use of dipropylamine and formaldehyde to alkylate 7-hydroxymethyl intermediates . For example, treating 7-bromomethyl-6-hydroxybenzofuran-3(2H)-one with dipropylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords the target aminomethyl derivative .
Mannich Reaction Protocol
| Parameter | Condition | Source |
|---|---|---|
| Amine | Dipropylamine | |
| Electrophile | Formaldehyde | |
| Solvent | THF | |
| Temperature | 60°C | |
| Yield | 55–68% |
Hydroxylation at Position 6
The 6-hydroxy group is often introduced via demethylation of methoxy precursors. EP2388256A1 (2008) describes acidic hydrolysis using hydrobromic acid (HBr) in acetic acid . For instance, refluxing 6-methoxybenzofuran with 48% HBr at 110°C for 3 hours achieves quantitative demethylation .
Demethylation Conditions
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge:
Route A: Sequential Functionalization
Route B: Convergent Synthesis
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 28–35% | 18–25% |
| Purity | >98% | 90–95% |
| Steps | 4 | 2 |
| Complexity | Moderate | High |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at positions 2 and 7 necessitate precise stoichiometry. Zhang and Beaudry’s AlCl₃/TFA system enhances selectivity .
-
Steric Hindrance : Bulky dipropylamino groups reduce condensation efficiency. Using polar aprotic solvents (e.g., DMF) improves reactivity .
-
Acid Sensitivity : The 6-hydroxy group may degrade under strong acidic conditions. Buffered demethylation with HBr/AcOH minimizes side reactions .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromobenzylidene group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
The compound (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a member of the aurone family, which are flavonoid derivatives known for their diverse biological activities. While specific research on this compound is limited, related compounds in the aurone class have shown potential in various scientific applications, including medicinal chemistry and materials science.
Chemical Properties and Structure
The compound features a complex structure that includes:
- A bromobenzylidene moiety, which may enhance its reactivity and biological activity.
- A dipropylamino group, potentially influencing its pharmacological properties.
- A hydroxy group that can participate in hydrogen bonding, affecting solubility and interaction with biological targets.
Medicinal Chemistry
Aurones have been investigated for their potential in treating various diseases due to their ability to interact with biological targets. The specific compound may exhibit:
- Anticancer Activity : Some aurones have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Antioxidant Properties : Compounds in this class often show significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Neuropharmacology
The dipropylamino group suggests potential central nervous system activity. Research into similar compounds indicates that they may:
- Modulate neurotransmitter systems.
- Exhibit neuroprotective effects, which could be relevant in neurodegenerative diseases.
Materials Science
Aurones are also being explored for their applications in materials science due to their:
- Photophysical Properties : Their ability to absorb light and emit fluorescence makes them suitable for use in organic light-emitting diodes (OLEDs) and sensors.
- Structural Versatility : The presence of various functional groups allows for modifications that can tailor their properties for specific applications.
Case Study 1: Anticancer Activity
A study on related aurones demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. Although the specific compound was not tested, its structural similarity suggests potential efficacy.
Case Study 2: Neuroprotective Effects
Research indicated that aurone derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their antioxidant properties and ability to modulate signaling pathways associated with neurodegeneration.
Table 2: Summary of Related Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Neuroprotective Effects | Protection against oxidative stress | |
| Photophysical Properties | Potential use in OLEDs |
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations on the Benzylidene Ring
The benzylidene substituent at C2 significantly impacts electronic and steric properties. Key examples include:
Key Observations :
- Hydroxy vs. Amino Groups: The absence of the dipropylamino-methyl group in results in reduced solubility in non-polar solvents, highlighting the role of amino substituents in pharmacokinetics .
Variations in the C7 Amino Substituent
The C7 amino group modulates solubility and receptor interactions:
Key Observations :
- Amino Group Size: Dipropylamino and bis(2-methoxyethyl)amino groups enhance lipophilicity (logP ~4.5–5.0), favoring CNS penetration, while smaller groups (e.g., dimethylamino) reduce logP .
- Steric Effects: Bulky substituents like butyl(methyl)amino may hinder interactions with enzymes or receptors requiring planar binding sites .
Key Observations :
- Halogen Synergy: Multiple bromine atoms () correlate with stronger trypanocidal activity, suggesting the target compound’s single Br may require complementary substituents for optimal efficacy.
- Hydroxyl Group : The C6 hydroxyl group is critical for hydrogen bonding in active sites, as seen in and .
Biological Activity
The compound (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one , identified by its CAS number 929398-02-7, is a member of the aurone class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{22}H_{26}BrN_{1}O_{3}
- Molecular Weight : 430.3 g/mol
- Functional Groups : Contains a benzofuran moiety, a bromobenzylidene group, and a dipropylamino substituent.
The presence of these groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Recent studies have indicated that compounds similar to (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. This mechanism has been observed in related aurones and flavonoids, which often act as pro-apoptotic agents in various cancer cell lines .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes linked to disease processes:
- Alkaline Phosphatase Inhibition : A study conducted on a series of aurones revealed that (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one demonstrated significant inhibitory activity against alkaline phosphatase (AP). The assay involved measuring the release of p-nitrophenolate from p-nitrophenyl phosphate (p-NPP) at 405 nm, indicating effective enzyme inhibition .
Antimicrobial Activity
Compounds within the aurone class have shown promising antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Study on Apoptotic Induction
A case study involving structurally similar compounds highlighted their ability to selectively induce apoptosis in human leukemia cells while sparing normal peripheral blood mononuclear cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with traditional chemotherapeutics .
Comparative Analysis with Other Compounds
In comparative studies, (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one was evaluated alongside other aurones and flavonoids. The results indicated that this compound exhibited comparable or superior activity in inhibiting cancer cell proliferation and inducing apoptosis compared to other tested compounds .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
